5-amino-3-{(Z)-1-cyano-2-[3-iodo-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethenyl}-1-phenyl-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-AMINO-3-[(1Z)-1-CYANO-2-[3-IODO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a phenyl group, and various functional groups such as amino, cyano, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-3-[(1Z)-1-CYANO-2-[3-IODO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE typically involves multiple steps, including the formation of the pyrazole ring and the introduction of various substituents. Common synthetic routes may include:
Cyclization reactions: Formation of the pyrazole ring through cyclization of appropriate precursors.
Substitution reactions: Introduction of substituents such as the iodo, methoxy, and prop-2-yn-1-yloxy groups through substitution reactions.
Coupling reactions: Formation of the final compound through coupling of intermediate products under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-AMINO-3-[(1Z)-1-CYANO-2-[3-IODO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Coupling: Formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with higher oxidation states, while reduction may yield compounds with lower oxidation states.
Scientific Research Applications
5-AMINO-3-[(1Z)-1-CYANO-2-[3-IODO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-AMINO-3-[(1Z)-1-CYANO-2-[3-IODO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modulates.
Pathways Involved: Biological pathways that are affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-AMINO-3-[(1Z)-1-CYANO-2-[3-IODO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE include:
Properties
Molecular Formula |
C23H16IN5O2 |
---|---|
Molecular Weight |
521.3 g/mol |
IUPAC Name |
5-amino-3-[(Z)-1-cyano-2-(3-iodo-5-methoxy-4-prop-2-ynoxyphenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C23H16IN5O2/c1-3-9-31-22-19(24)11-15(12-20(22)30-2)10-16(13-25)21-18(14-26)23(27)29(28-21)17-7-5-4-6-8-17/h1,4-8,10-12H,9,27H2,2H3/b16-10+ |
InChI Key |
OAOHWHHENMRWEV-MHWRWJLKSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(\C#N)/C2=NN(C(=C2C#N)N)C3=CC=CC=C3)I)OCC#C |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C2=NN(C(=C2C#N)N)C3=CC=CC=C3)I)OCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.